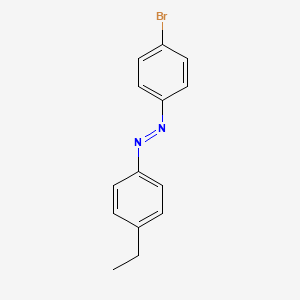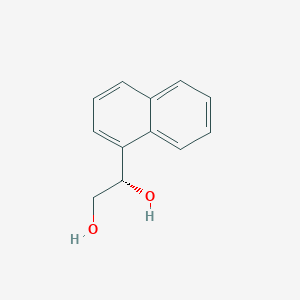
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, which make it a valuable scaffold in drug design and development . This compound, in particular, features an isocyanomethyl group and a phenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another efficient route is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like DMSO, using inorganic bases . Industrial production methods often employ high-throughput synthesis techniques, which allow for the rapid and efficient production of 1,2,4-oxadiazole derivatives .
Chemical Reactions Analysis
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isocyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole, 3-(isocyanomethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazole have been shown to inhibit enzymes such as succinate dehydrogenase, leading to antifungal and nematicidal activities . The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, thereby modulating various biological pathways .
Comparison with Similar Compounds
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- can be compared to other similar compounds such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Among these, 1,2,4-oxadiazole is particularly notable for its stability and bioisosteric properties, which make it a preferred scaffold in drug design . The presence of the isocyanomethyl and phenyl groups further enhances its chemical reactivity and biological activity, distinguishing it from other oxadiazole isomers .
Properties
CAS No. |
479638-77-2 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-(isocyanomethyl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6H,7H2 |
InChI Key |
BVYLYLBMVYPXIF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=NOC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
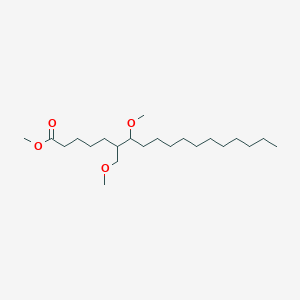
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
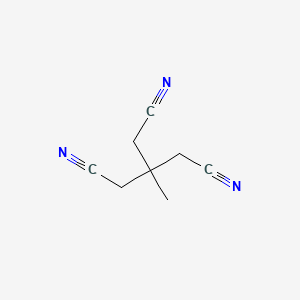
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)

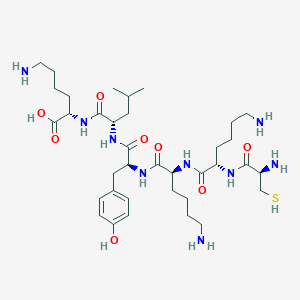
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
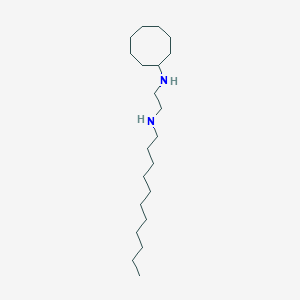
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
